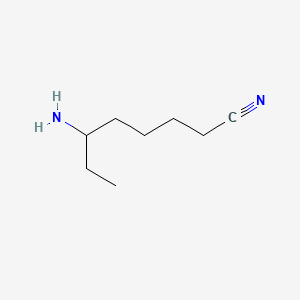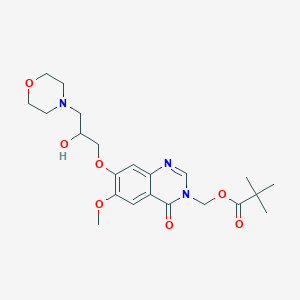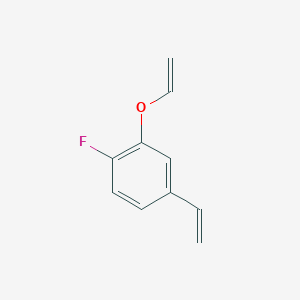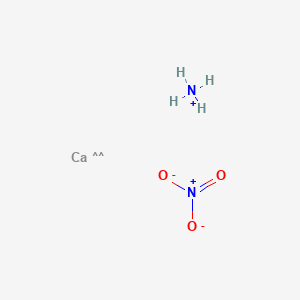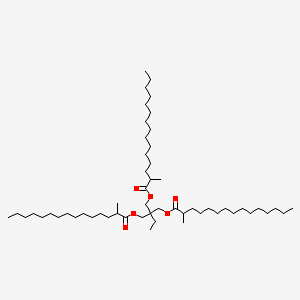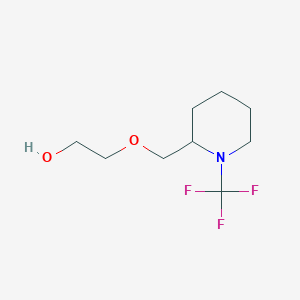![molecular formula C21H30N2O2 B13960242 2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate CAS No. 63990-40-9](/img/structure/B13960242.png)
2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of organocatalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and receptor binding.
Industry: Its properties may be exploited in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo[3.2.1]octane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure.
Other Diazabicyclo Compounds: Compounds with similar diazabicyclo cores, such as certain pharmaceuticals and natural products.
Uniqueness
What sets 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane apart is its specific substitution pattern and the presence of the phenylcyclopentylcarbonyloxy group
Eigenschaften
CAS-Nummer |
63990-40-9 |
|---|---|
Molekularformel |
C21H30N2O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H30N2O2/c1-22-18-9-10-19(22)16-23(15-18)13-14-25-20(24)21(11-5-6-12-21)17-7-3-2-4-8-17/h2-4,7-8,18-19H,5-6,9-16H2,1H3 |
InChI-Schlüssel |
YBTSMQLFDICCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CN(C2)CCOC(=O)C3(CCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


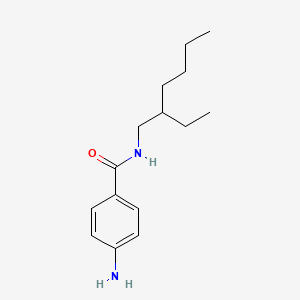
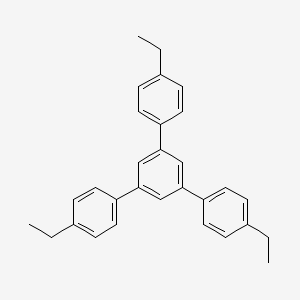

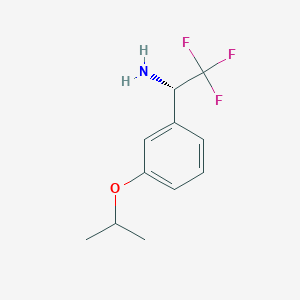
![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)
